![molecular formula C23H49N2O+ B14695933 Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium CAS No. 32706-72-2](/img/structure/B14695933.png)
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexadecanoylamino group attached to an ethyl-methyl-azanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a precursor compound, which is then alkylated using an appropriate alkyl halide. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
Applications De Recherche Scientifique
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylaminoethanol: A related compound with similar structural features but different functional groups.
Hexadecanoylamine: Shares the hexadecanoyl group but lacks the azanium core.
Methylazanium derivatives: Compounds with similar azanium cores but different alkyl groups.
Uniqueness
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
32706-72-2 |
|---|---|
Formule moléculaire |
C23H49N2O+ |
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
diethyl-[2-(hexadecanoylamino)ethyl]-methylazanium |
InChI |
InChI=1S/C23H48N2O/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22-25(4,6-2)7-3/h5-22H2,1-4H3/p+1 |
Clé InChI |
FWWQFQXSWHFTPW-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCC[N+](C)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
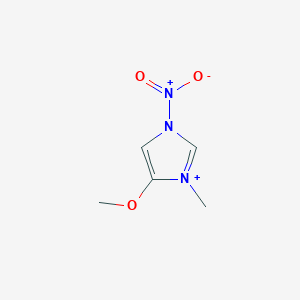
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)


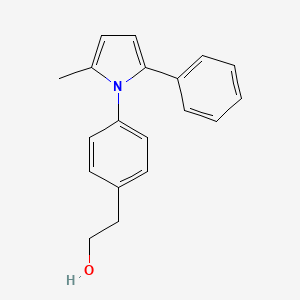
![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
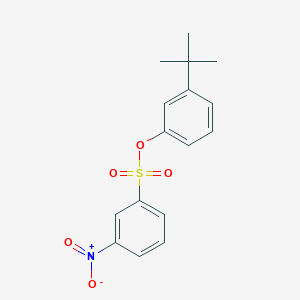
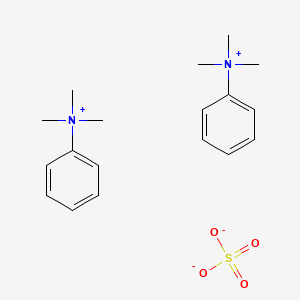
![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
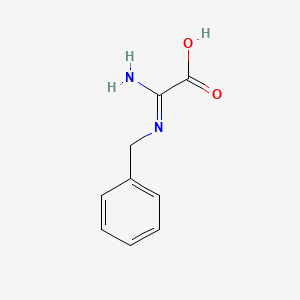
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)

